BenchChemオンラインストアへようこそ!

S4

Tissue-Selective Pharmacology Anabolic-Androgenic Dissociation Prostate Safety

Andarine S4 (GTx-007) is a nonsteroidal selective androgen receptor modulator (SARM) with a Ki of 4 nM. Its tissue-selective partial agonism decouples anabolic effects in muscle and bone from androgenic effects in the prostate, making it ideal for preclinical osteoporosis and muscle wasting research. Compared to other SARMs, its rapid 12-hour clearance enables precise temporal control in pharmacokinetic studies.

Molecular Formula C15H17N3O4S
Molecular Weight 335.4 g/mol
Cat. No. B560321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS4
Synonyms4-[[[(3,5-Dimethylphenyl)amino]carbonyl]amino]phenyl sulfamate
Molecular FormulaC15H17N3O4S
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OS(=O)(=O)N)C
InChIInChI=1S/C15H17N3O4S/c1-10-7-11(2)9-13(8-10)18-15(19)17-12-3-5-14(6-4-12)22-23(16,20)21/h3-9H,1-2H3,(H2,16,20,21)(H2,17,18,19)
InChIKeyHGVHSNXRZYOTPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Andarine S-4 SARM: High-Purity Nonsteroidal Androgen Receptor Modulator for Tissue-Selective Research


Andarine (developmental code S-4, GTx-007) is a nonsteroidal selective androgen receptor modulator (SARM) of the aryl propionamide class, engineered to act as a tissue-selective partial agonist at the androgen receptor (AR). It demonstrates high binding affinity for the AR with a Ki of 4 nM [1]. Developed originally for conditions including muscle wasting, osteoporosis, and benign prostatic hypertrophy (BPH), Andarine is characterized by its ability to dissociate anabolic effects in muscle and bone from androgenic effects in tissues such as the prostate, a feature underpinned by its distinct pharmacological profile [2].

Why Andarine S-4 Cannot Be Substituted with Other SARMs or Androgens in Tissue-Selectivity Studies


Generic substitution within the SARM class or with steroidal androgens is not scientifically valid due to the distinct tissue-specific pharmacological profiles exhibited by each compound. While other SARMs like Enobosarm (Ostarine) and LGD-4033, or steroidal androgens like DHT, also target the AR, they demonstrate markedly different impacts on uterine and prostatic tissues, as well as divergent receptor binding kinetics [1]. Andarine's specific profile as a partial agonist with unique effects on gene expression and metabolic pathways precludes simple interchangeability without compromising experimental validity and reproducibility in research settings [2].

Andarine S-4 Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decisions


Andarine S-4 Exhibits Superior Prostatic Sparing Versus DHT at Efficacious Anabolic Doses

In orchidectomized rats, Andarine (S-4) at 3 mg/kg/day restored levator ani muscle mass to intact control levels, matching the anabolic efficacy of dihydrotestosterone (DHT) at the same dose [1]. Critically, this anabolic effect was achieved with minimal prostatic stimulation: S-4 treatment resulted in prostate and seminal vesicle weights returning to only 16% and 17% of intact control levels, respectively, whereas DHT treatment stimulated these organs to more than 2-fold above control levels [1].

Tissue-Selective Pharmacology Anabolic-Androgenic Dissociation Prostate Safety

Andarine S-4 Demonstrates Superior Bone Mineral Density Restoration Compared to DHT

In the same 8-week study of orchidectomized rats, S-4 treatment (3 and 10 mg/kg) resulted in a significantly larger increase in total body bone mineral density (BMD) compared to DHT treatment [1]. While both compounds restored lean body mass, S-4 exhibited a more potent effect on bone, fully restoring lumbar vertebrae, femoral BMD, cortical content, and biomechanical strength in ovariectomized animal models [2].

Bone Anabolism Osteoporosis Research Tissue Selectivity

Andarine S-4 Exhibits Unique Uterine Sparing Profile Compared to Enobosarm (Ostarine) and DHT

In a mouse model, direct comparison of S-4 (Andarine), Enobosarm (GTx-024/Ostarine), Danazol, and DHT revealed stark differences in uterine tissue response [1]. Treatment with Enobosarm, Danazol, and DHT all induced significant increases in uterine weight and the surface area of endometrial compartments compared to vehicle control [1]. In contrast, treatment with Andarine (S-4) had no significant impact on any of these uterine morphometric parameters, demonstrating a unique uterine-sparing profile among the tested SARMs and androgens [1].

Gynecological Safety Tissue Selectivity SARM Comparison

Andarine S-4 Demonstrates Faster Plasma Clearance than Ostarine (S-22), Enabling Distinct Experimental Dosing Paradigms

A comparative pharmacokinetic study in equine plasma revealed a stark difference in the duration of detectability between SARMs [1]. Following intravenous administration, Andarine (S-4) reached a maximum plasma concentration (Cmax) of 95-115 ng/mL and was detectable for only 12 hours post-dose. In contrast, Ostarine (S-22) achieved a Cmax of 92-147 ng/mL but remained detectable for 18 hours, and SARM S-1 persisted for 96 hours [1].

Pharmacokinetics Clearance Rate Dosing Regimen Design

Andarine S-4 Reduces Prostate Weight with Finasteride-Like Efficacy Without Compromising Muscle Anabolism

In an animal model of benign prostatic hypertrophy (BPH), Andarine was shown to reduce prostate weight with similar efficacy to the 5α-reductase inhibitor finasteride [1]. Crucially, this was achieved without the anti-androgenic side effects or reduction in muscle mass commonly associated with traditional BPH therapies [1]. Preclinical studies further demonstrate that S-4's ED50 values for stimulating growth in the prostate (0.43 mg/day) and seminal vesicles (0.55 mg/day) are significantly higher than its ED50 for the anabolic target, the levator ani muscle (0.14 mg/day), quantifying its tissue selectivity [2].

Benign Prostatic Hyperplasia Muscle Wasting Tissue-Selective Antagonism

Andarine S-4 Optimal Research and Industrial Application Scenarios


Investigating Androgen Receptor Biology in Prostate-Sparing Models

Researchers studying AR-mediated anabolic effects in muscle and bone, where avoidance of prostatic stimulation is critical, should prioritize Andarine S-4. The direct evidence demonstrates that at a dose of 3 mg/kg in rats, Andarine fully restores levator ani muscle mass to intact levels while limiting prostate and seminal vesicle restoration to only 16-17% of controls, in stark contrast to DHT which overstimulates these organs >2-fold [1]. This model is ideal for dissecting the molecular pathways of anabolism decoupled from androgenic side effects.

Preclinical Studies for Postmenopausal Osteoporosis Therapies

Andarine S-4 is uniquely suited for preclinical osteoporosis research based on its demonstrated superior ability to restore bone mineral density (BMD) compared to DHT [1]. In ovariectomized rat models, S-4 fully restored whole body, lumbar vertebrae, and femoral BMD, as well as biomechanical strength, at doses >0.1 mg/day [2]. Its complete oral bioavailability and tissue-selective anabolic action on bone, without cross-reactivity with other steroid hormone receptors, make it a powerful tool for developing novel bone anabolic agents [2].

Studies Requiring Rapid Compound Clearance and Short Half-Life

For experimental designs requiring tight control over drug exposure duration, such as washout studies or pulse-chase experiments, Andarine S-4 offers a distinct advantage over other SARMs. Comparative pharmacokinetic data show that Andarine is cleared from plasma within 12 hours, while Ostarine (S-22) remains detectable for 18 hours and SARM S-1 persists for 96 hours [1]. This rapid clearance profile facilitates precise temporal manipulation of AR signaling in both in vitro and in vivo models.

Investigating AR-Mediated Anti-Cancer Effects in Breast Cancer Cells

Recent evidence has uncovered a novel application for Andarine S-4 as an anti-cancer agent in breast cancer research [1]. In MCF-7 and MDA-MB-231 cell lines, Andarine reduces cell viability with IC50 values of 0.094 mM and 0.067 mM respectively after 24 hours, suppresses clonogenicity and migration, and promotes apoptosis and cell cycle arrest [1]. This is accompanied by upregulation of tumor suppressor genes (CDKN1B, PUMA, TP53, BAX) and alterations in cancer-related metabolic pathways, providing a new avenue for AR-targeted breast cancer research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for S4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.